molecular formula C14H13NO2 B14836265 Methyl 2-aminobiphenyl-3-carboxylate

Methyl 2-aminobiphenyl-3-carboxylate

Cat. No.: B14836265
M. Wt: 227.26 g/mol
InChI Key: QGAWHXUCSXZGBX-UHFFFAOYSA-N
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Description

Methyl 2-aminobiphenyl-3-carboxylate is a biphenyl derivative featuring an amino (-NH₂) group at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 3-position.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-amino-3-phenylbenzoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9H,15H2,1H3

InChI Key

QGAWHXUCSXZGBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminobiphenyl-3-carboxylate typically involves the reaction of 2-aminobiphenyl with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group with the methyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and organometallic compounds.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted biphenyl derivatives depending on the substituent used.

Scientific Research Applications

Methyl 2-aminobiphenyl-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-aminobiphenyl-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include methyl esters of amino-substituted heterocycles and aromatic systems. A comparative analysis is provided below:

Compound Core Structure Functional Groups Molecular Formula Applications
Methyl 2-aminobiphenyl-3-carboxylate Biphenyl -NH₂ (C2), -COOCH₃ (C3) C₁₄H₁₃NO₂ Likely intermediate in synthesis*
Methyl 2-aminothiophene-3-carboxylate Thiophene -NH₂ (C2), -COOCH₃ (C3) C₆H₇NO₂S Pharmaceutical/pesticide intermediate
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene -NH₂ (C3), -COOCH₃ (C2), -CH₃ (C4) C₈H₁₁NO₂S Research intermediate
Sandaracopimaric acid methyl ester Diterpene -COOCH₃, cyclic hydrocarbon C₂₁H₃₂O₂ Natural product isolation

Notes:

  • Biphenyl vs. Thiophene : The biphenyl system enhances hydrophobicity and thermal stability compared to sulfur-containing thiophene derivatives. This may influence solubility (e.g., lower water solubility) and reactivity in cross-coupling reactions.
  • Substituent Positioning: The amino and ester groups’ positions on the aromatic ring dictate electronic effects. For example, ortho-substitution in biphenyl derivatives may sterically hinder reactions compared to thiophene analogs.

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable for this compound, inferences can be made:

  • Molecular Weight: Higher than thiophene analogs (C₁₄H₁₃NO₂ vs. C₆H₇NO₂S), suggesting increased density and melting point.
  • Solubility : Reduced polarity compared to thiophene derivatives due to the biphenyl core, favoring organic solvents like DCM or toluene.

Q & A

Q. What are the common synthetic routes for Methyl 2-aminobiphenyl-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling reactions under anhydrous conditions, followed by purification via reverse-phase HPLC. For example, intermediate compounds (e.g., analogs in ) are refluxed with cyclic anhydrides in dichloromethane under nitrogen, yielding products after HPLC gradient elution (30% → 100% methanol). Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of anhydride), solvent choice (dry CH₂Cl₂), and purification parameters.

Reagent/ConditionExample ValueYieldReference
Anhydride ratio1.2 equiv67%
SolventDry CH₂Cl₂
PurificationHPLC (MeOH/H₂O)47–67%

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Methodological Answer: IR and NMR (¹H/¹³C) are critical. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl ester signals (δ ~3.8 ppm). ¹³C NMR confirms carboxylate (δ ~165–170 ppm) and biphenyl carbons. Multiplicity in DEPT-135 distinguishes CH₂/CH₃ groups. Cross-validation with synthetic intermediates ensures accuracy .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and Mercury CSD resolve structural ambiguities in this compound derivatives?

Methodological Answer: SHELXL refines crystal structures using high-resolution data, addressing issues like disorder or twinning via restraints (e.g., DFIX, SIMU). Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and calculates void spaces. For example, Cremer-Pople puckering parameters ( ) quantify nonplanar ring distortions, while Mercury’s packing similarity tool identifies isostructurality .

Q. What strategies reconcile contradictory spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting) are resolved by:

  • Computational validation: DFT calculations (e.g., Gaussian) simulate spectra to match experimental data.
  • Variable-temperature NMR: Detects dynamic processes (e.g., rotamers).
  • X-ray diffraction: Provides unambiguous bond lengths/angles for comparison with NMR/IR .

Q. How do puckering parameters apply to nonplanar ring systems in derivatives of this compound?

Methodological Answer: Cremer-Pople coordinates (θ, φ) quantify ring puckering using a least-squares mean plane. For biphenyl systems, θ > 0° indicates deviation from planarity. Applications include:

  • Correlating puckering with steric strain in crystal structures.
  • Analyzing pseudorotation pathways in flexible derivatives using torsion angle maps .

Q. What considerations are critical when designing crystallographic experiments for novel derivatives?

Methodological Answer:

  • Data collection: High-resolution (<1.0 Å) data minimizes refinement errors. Use synchrotron sources for weakly diffracting crystals.
  • Refinement protocols: SHELXL’s TWIN/BASF commands handle twinning; JANA2006 addresses superstructures.
  • Validation: Check R1/wR2 residuals (<5%) and ADDSYM in PLATON to detect missed symmetry .

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